molecular formula C9H9NO2 B8804747 6-(Hydroxymethyl)indolin-2-one

6-(Hydroxymethyl)indolin-2-one

Cat. No.: B8804747
M. Wt: 163.17 g/mol
InChI Key: CAQGOPFQSAXOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

6-(Hydroxymethyl)indolin-2-one has been investigated for its anticancer properties, particularly through the synthesis of various derivatives that exhibit potent activity against different cancer cell lines.

Case Study 1: Anticancer Activity in Cell Lines

A study synthesized several hydrazonoindolin-2-one derivatives, including those based on this compound. The derivatives were tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). Notably, certain compounds demonstrated significant growth inhibition and pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Kinase Inhibition

Another research effort focused on indolyl-hydrazones derived from this compound, which exhibited significant inhibition of key kinase receptors involved in cancer progression. The studies showed that these compounds could reduce tumor volume significantly in vivo, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Case Study: Antimicrobial Screening

Research indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Neuroprotective Effects

In addition to its anticancer and antimicrobial applications, this compound has been explored for its neuroprotective potential.

Case Study: Neuroprotection in Alzheimer's Model

A study investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups, indicating its potential use in treating neurodegenerative diseases .

Summary Table of Applications

Application TypeDescriptionKey Findings
Anticancer Inhibition of cancer cell proliferation and induction of apoptosisSignificant growth inhibition in A549, HT-29, ZR-75 cell lines; kinase inhibition leading to reduced tumor volume
Antimicrobial Activity against Gram-positive and Gram-negative bacteriaDisruption of bacterial membranes; effective against various pathogens
Neuroprotective Improvement in cognitive function and reduction of neuroinflammationSignificant cognitive improvement in Alzheimer's model

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12)

InChI Key

CAQGOPFQSAXOCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CO)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (228 mg) was added to a suspension of methyl 2-oxoindolin-6-carboxylate (1.0 g) in tetrahydrofuran (10 ml) under ice-cooling and the mixture was stirred at 50° C. for 3 hours. Lithium borohydride (456 mg) was further added and the reaction mixture was stirred at 50° C. for 15 hours. Water was added to the reaction mixture under ice-cooling and the mixture was acidified with addition of conc. hydrochloric acid. It was extracted with ethyl acetate, dried over sodium sulfate and concentrated in vacuo. The resulted residue was triturated in methanol to give 6-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (172 mg) as a colorless powder. The mother liquid was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=10/1 to ethyl acetate) to give the same (242 mg) as a colorless powder.
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228 mg
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10 mL
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456 mg
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